![molecular formula C24H19N5O3S B2426839 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 946200-62-0](/img/no-structure.png)

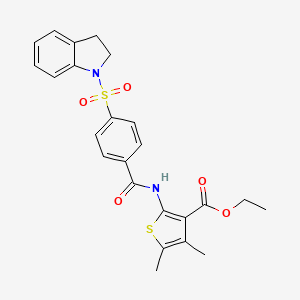

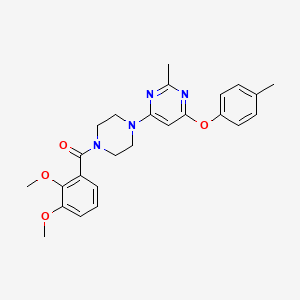

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazolo[3,4-d]pyrimidine ring . This could be achieved through a multicomponent reaction involving aromatic ketones, aldehydes, and a nitrogen source . The other groups could then be added through further reactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio group could potentially be involved in redox reactions .科学的研究の応用

Computational and Pharmacological Evaluation

Research has been conducted on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives. These compounds, including variations similar to the one , have been evaluated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Notably, certain derivatives showed moderate to high affinity for COX-2 and 5-LOX, which correlates to significant analgesic and anti-inflammatory effects. This suggests a promising avenue for the development of new therapeutic agents targeting various conditions (Faheem, 2018).

Anticancer Activity

Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, where aryloxy groups were attached to C2 of the pyrimidine ring. These synthesized compounds were tested on 60 cancer cell lines, revealing that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines. This work highlights the potential of such derivatives in cancer therapy (Al-Sanea et al., 2020).

CDK2 Inhibitors and Anti-Proliferative Activity

The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors was reported, with the design and synthesis starting from a specific naphthalen-2-yl derivative. These compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme and tested against different human cancer cell lines. Results revealed that several derivatives are among the most active inhibitors, suggesting their utility in the development of new anticancer therapies (Abdel-Rahman et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, which is then converted to 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol. The second intermediate is N-(naphthalen-1-yl)acetamide, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "naphthalene-1-carboxylic acid", "thionyl chloride", "sodium hydride", "2-bromoacetamide" ], "Reaction": [ "Step 1: Synthesis of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one by reacting 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Conversion of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one to 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol by reacting with thionyl chloride and sodium hydride.", "Step 3: Synthesis of N-(naphthalen-1-yl)acetamide by reacting naphthalene-1-carboxylic acid with 2-bromoacetamide in the presence of sodium hydride.", "Step 4: Coupling of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with N-(naphthalen-1-yl)acetamide to form the final product 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide." ] } | |

CAS番号 |

946200-62-0 |

製品名 |

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide |

分子式 |

C24H19N5O3S |

分子量 |

457.51 |

IUPAC名 |

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31) |

InChIキー |

UWYSLZYYIRCQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2426759.png)

![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)

![[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2426779.png)